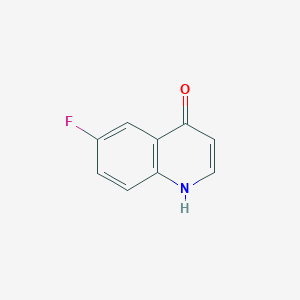

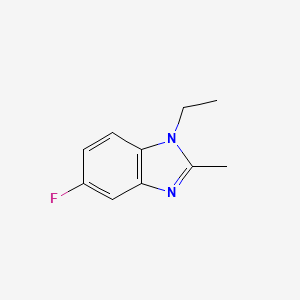

![molecular formula C8H8N2O B1304814 Imidazo[1,2-a]pyridin-2-ylmethanol CAS No. 82090-52-6](/img/structure/B1304814.png)

Imidazo[1,2-a]pyridin-2-ylmethanol

Overview

Description

Imidazo[1,2-a]pyridin-2-ylmethanol is a compound that belongs to the class of imidazo[1,2-a]pyridines, which are heterocyclic compounds containing a fused imidazole and pyridine ring system. These compounds have attracted significant interest due to their potential applications in various fields, including medicinal chemistry and material science.

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines can be achieved through a novel, metal-free, three-component reaction. This method allows for the regiospecific construction of the imidazo[1,2-a]pyridine core by forming C-N, C-O, and C-S bonds from ynals, pyridin-2-amines, and alcohols or thiols . Another approach involves a palladium-catalyzed cascade reaction starting from 2-(2-bromophenyl)imidazo[1,2-a]pyridines, which can lead to the formation of hybrid structures like indeno[1',2':4,5]imidazo[1,2-a]pyridin-11-ones and chromeno[4',3':4,5]imidazo[1,2-a]pyridin-6-ones .

Molecular Structure Analysis

The molecular structures of imidazo[1,2-a]pyridine derivatives have been established through single crystal X-ray diffraction studies. These studies confirm the regiospecificity of the synthesized compounds and provide detailed insights into their molecular conformations .

Chemical Reactions Analysis

Imidazo[1,2-a]pyridines can undergo various chemical reactions, including C-H bond activation and CO insertion, as part of cascade processes to form complex hybrid structures . The versatility of these compounds is further demonstrated by their ability to react with different reagents under controlled conditions to yield a wide range of substituted derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazo[1,2-a]pyridines are influenced by their molecular structure. The presence of different substituents on the imidazo[1,2-a]pyridine core can significantly alter properties such as solubility, melting point, and reactivity. These properties are crucial for the potential application of these compounds in various domains, including drug development and materials science. Detailed characterization of these compounds is essential to understand their behavior in different environments and their suitability for specific applications .

Scientific Research Applications

-

Antimicrobial Application

- Field : Pharmaceutical Chemistry

- Application Summary : Imidazo[1,2-a]pyridine derivatives have shown promising results in the search for new antibacterials .

- Method of Application : The compound was obtained by the interaction of 6-(bromoacetyl)-5-methyl-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione with 2-aminopyridine .

- Results : The synthesized compounds showed moderate activity against S. aureus, E. coli, and B. subtilis. The MIC value results for 6-(imidazo[1,2-a]pyridin-2-yl)-5-methyl-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione against P. aeruginosa was less than the value determined for the reference drug streptomycin .

-

Anticancer Application

- Field : Pharmaceutical Chemistry

- Application Summary : Imidazo[1,2-a]pyridine derivatives have been synthesized and evaluated for their anticancer activity .

- Method of Application : An efficient iodine-catalyzed method for synthesizing imidazo[1,2-a]pyrazines and imidazo[1,2-a]pyridines via one-pot three-component condensations has been reported .

- Results : The synthesized compounds were evaluated against four cancer cells (Hep-2, HepG2, MCF-7, A375) and the normal Vero cell. Significant anti-cancer activities were observed and compared with the standard drug Doxorubicin .

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation and serious eye damage/eye irritation. It can also cause specific target organ toxicity (single exposure) with the target organs being the respiratory system .

Future Directions

Imidazo[1,2-a]pyridines are considered as privileged structures because of their occurrence in many natural products . Therefore, the synthesis of imidazo[1,2-a]pyridines from various substrates is an area of active research . The ecological impact of the methods and the mechanistic aspects are also areas of future research .

properties

IUPAC Name |

imidazo[1,2-a]pyridin-2-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O/c11-6-7-5-10-4-2-1-3-8(10)9-7/h1-5,11H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROPHYEIJSUUKEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=CN2C=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60383760 | |

| Record name | imidazo[1,2-a]pyridin-2-ylmethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60383760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Imidazo[1,2-a]pyridin-2-ylmethanol | |

CAS RN |

82090-52-6 | |

| Record name | imidazo[1,2-a]pyridin-2-ylmethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60383760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

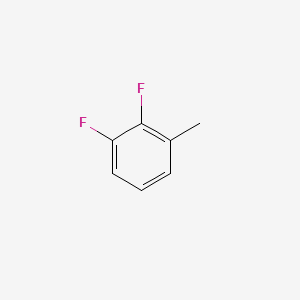

![Ethyl 2-[(2-fluorobenzoyl)amino]acetate](/img/structure/B1304750.png)

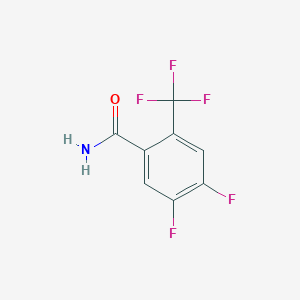

![Ethyl 1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidine-4-carboxylate](/img/structure/B1304760.png)

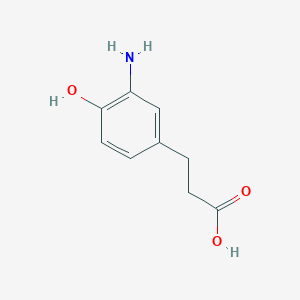

![2-[5-(2-Fluorobenzoyl)-2-thienyl]acetonitrile](/img/structure/B1304764.png)

![{2-[(4-fluorobenzyl)sulfanyl]-1-methyl-1H-imidazol-5-yl}methanol](/img/structure/B1304767.png)